Hexokinase vs. Pyruvate Kinase Inhibition
In a direct head-to-head study using human brain homogenates, phenylpyruvic acid selectively inhibited hexokinase activity, whereas L-phenylalanine acted as a competitive inhibitor of pyruvate kinase. The two compounds exhibit approximately the same Ki for their respective enzyme targets in both adult and fetal human brain tissue [1]. This target-level divergence is structurally determined: the α-keto acid moiety of phenylpyruvate enables binding to hexokinase, while the intact amino acid structure of phenylalanine is required for pyruvate kinase inhibition [2]. In fetal brain, both enzymes show less than 10% of adult absolute activity, rendering them disproportionately vulnerable to inhibition [1]. Additionally, in rat brain cortex, both phenylalanine and phenylpyruvate were confirmed as competitive inhibitors of pyruvate kinase with respect to both ADP and phosphoenolpyruvate, with alanine preventing inhibition [3].
| Evidence Dimension | Differential enzyme target selectivity within the glycolytic pathway |
|---|---|
| Target Compound Data | Phenylpyruvic acid: Inhibitor of human brain hexokinase; Ki ≈ same as phenylalanine for pyruvate kinase; also competitive inhibitor of rat brain pyruvate kinase (with respect to ADP and phosphoenolpyruvate) |
| Comparator Or Baseline | L-Phenylalanine: Competitive inhibitor of human brain pyruvate kinase; Ki ≈ same as phenylpyruvate for hexokinase; also competitive inhibitor of rat brain pyruvate kinase |
| Quantified Difference | Divergent enzyme targets (hexokinase vs. pyruvate kinase) despite similar Ki values; fetal brain absolute enzyme activities <10% of adult for both targets |
| Conditions | Human brain homogenates (adult and fetal); rat brain cortex homogenates; standard spectrophotometric coupled enzyme assays |
Why This Matters
Investigators studying glycolytic regulation in PKU-relevant models cannot substitute phenylalanine for phenylpyruvate without altering which rate-limiting enzyme node is being probed, fundamentally changing the experimental interpretation.
- [1] Weber, G. (1969) Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage. Proc. Natl. Acad. Sci. USA, 63(4), 1365–1369. DOI: 10.1073/pnas.63.4.1365. View Source
- [2] Weber, G.; Glazer, R.I. (1971) The effects of L-phenylalanine and phenylpyruvate on glycolysis in rat cerebral cortex. Brain Res., 33(2), 439–450. View Source
- [3] Feksa, L.R.; Cornelio, A.R.; Dutra-Filho, C.S.; de Souza Wyse, A.T.; Wajner, M.; Wannmacher, C.M. (2003) Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex. Brain Res., 968, 199–205. View Source
